molecular formula C17H25N3 B11372662 2-(azepan-1-ylmethyl)-1-propyl-1H-benzimidazole

2-(azepan-1-ylmethyl)-1-propyl-1H-benzimidazole

Cat. No.: B11372662
M. Wt: 271.4 g/mol
InChI Key: BFGZFJZVJCLTBH-UHFFFAOYSA-N
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Description

2-[(AZEPAN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features an azepane ring, which is a seven-membered nitrogen-containing ring, attached to a benzodiazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(AZEPAN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.

    Attachment of the Azepane Ring: The azepane ring can be attached through nucleophilic substitution reactions where the benzodiazole core is reacted with azepane derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For controlled synthesis and optimization of reaction conditions.

    Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzodiazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the benzodiazole ring.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted benzodiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(AZEPAN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOLE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its structural similarity to known therapeutic agents.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(AZEPAN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOLE: Similar structure but contains a piperidine ring instead of an azepane ring.

    2-[(MORPHOLIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOLE: Contains a morpholine ring, offering different chemical properties.

Uniqueness

    Azepane Ring: The presence of the azepane ring in 2-[(AZEPAN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOLE provides unique steric and electronic properties, potentially leading to distinct biological activities compared to its analogs.

Properties

Molecular Formula

C17H25N3

Molecular Weight

271.4 g/mol

IUPAC Name

2-(azepan-1-ylmethyl)-1-propylbenzimidazole

InChI

InChI=1S/C17H25N3/c1-2-11-20-16-10-6-5-9-15(16)18-17(20)14-19-12-7-3-4-8-13-19/h5-6,9-10H,2-4,7-8,11-14H2,1H3

InChI Key

BFGZFJZVJCLTBH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CN3CCCCCC3

Origin of Product

United States

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